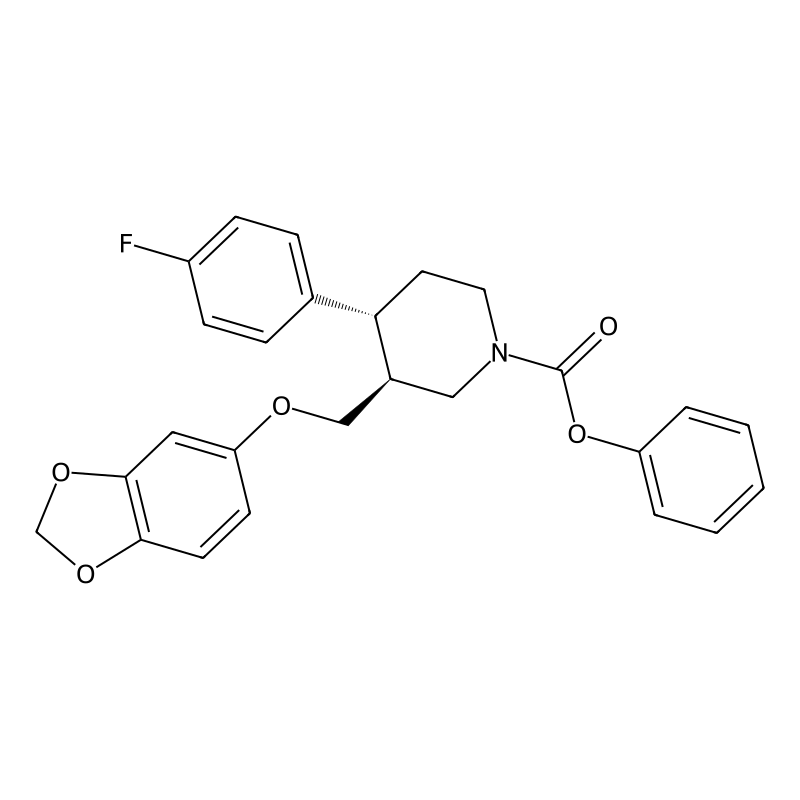

N-Phenylcarbamate paroxetine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-Phenylcarbamate paroxetine is a chemical compound derived from paroxetine, which is primarily known as a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. The compound features a phenylcarbamate functional group, which contributes to its unique chemical properties and biological activities. The molecular formula of N-phenylcarbamate paroxetine is , indicating the presence of a phenyl ring, a carbamate moiety, and the paroxetine structure itself.

N-Phenylcarbamate paroxetine itself does not have a known mechanism of action. It is a precursor to paroxetine, which acts as a selective serotonin reuptake inhibitor (SSRI) in the central nervous system []. SSRIs work by blocking the reuptake of serotonin by neurons, leading to increased levels of serotonin in the synapse and influencing mood regulation [].

N-Phenylcarbamate paroxetine, also known as Paroxetine-N-phenyl carbamate, is a chemical intermediate used in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant drug, paroxetine hydrochloride (Paxil) [, ].

Production of Paroxetine Hydrochloride:

- N-Phenylcarbamate paroxetine serves as a precursor for paroxetine hydrochloride. It undergoes hydrolysis in the presence of a base to yield paroxetine, which is then converted into its hydrochloride salt for pharmaceutical use []. This process allows for the purification of paroxetine and improvement of its stability [].

Research on Synthetic Methods:

- Scientific research has explored various methods for the efficient and cost-effective synthesis of N-phenylcarbamate paroxetine. This includes studies on optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Characterization and Analysis:

- N-Phenylcarbamate paroxetine has been characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques help to confirm its structure and purity, which is crucial for ensuring the quality and safety of the final drug product [].

Intellectual Property:

The synthesis of N-phenylcarbamate paroxetine typically involves the reaction of N-methylparoxetine with phenyl chloroformate. This reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperatures (0-5°C). The process can be summarized as follows:

- Condensation Reaction: N-methylparoxetine reacts with phenyl chloroformate in the presence of a base (e.g., diisopropylethylamine) to form N-phenylcarbamate paroxetine.

- Isolation: The reaction mixture is cooled, washed with aqueous hydrochloric acid, and the organic layer is concentrated to yield the desired product.

- Crystallization: The crude product can be further purified through crystallization using solvents like methanol or ethanol to achieve high purity levels with minimal impurities from N-methylparoxetine .

N-Phenylcarbamate paroxetine exhibits biological activity primarily through its mechanism as an SSRI. By inhibiting the reuptake of serotonin in the brain, it enhances serotonergic transmission, which is crucial for mood regulation. This mechanism is believed to underlie its effectiveness in treating conditions such as major depressive disorder and anxiety disorders . The unique carbamate structure may also influence its pharmacokinetics and pharmacodynamics compared to other SSRIs.

The synthesis methods for N-phenylcarbamate paroxetine can vary but generally follow these steps:

- Starting Material Preparation: N-methylparoxetine is synthesized using established methods from precursor compounds.

- Reaction Setup: In a suitable solvent (e.g., dichloromethane), N-methylparoxetine is mixed with phenyl chloroformate and a base.

- Reaction Conditions: The mixture is maintained at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.

- Workup: After completion, the mixture undergoes washing and concentration steps to isolate the product.

- Purification: Final purification through crystallization ensures high purity levels for pharmaceutical applications .

N-Phenylcarbamate paroxetine serves primarily in pharmaceutical applications due to its antidepressant properties. It is investigated for use in formulations aimed at treating various psychiatric disorders, particularly where traditional SSRIs may have limitations or where enhanced efficacy is desired. Additionally, its unique chemical structure may open avenues for developing novel therapeutic agents that target serotonin pathways more effectively.

Interaction studies of N-phenylcarbamate paroxetine focus on its pharmacological interactions within biological systems. Research indicates that this compound may interact with various neurotransmitter systems beyond serotonin, including noradrenaline and dopamine pathways, potentially influencing mood and cognitive function . Understanding these interactions could aid in predicting therapeutic outcomes and side effects when used in combination therapies.

N-Phenylcarbamate paroxetine shares structural similarities with several other compounds that also contain carbamate functionalities or are SSRIs. Here are some notable comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Paroxetine | SSRI | Depression, anxiety disorders | Highly selective for serotonin reuptake |

| Phenserine | Phenylcarbamate | Alzheimer's treatment | Acetylcholinesterase inhibitor |

| Fluoxetine | SSRI | Depression, OCD | First SSRI approved; long half-life |

| Sertraline | SSRI | Depression, PTSD | Broad-spectrum efficacy across anxiety disorders |

N-Phenylcarbamate paroxetine's uniqueness lies in its specific carbamate modification of the paroxetine structure, which may enhance its therapeutic profile compared to traditional SSRIs like fluoxetine and sertraline .

Strategic Role in Paroxetine Hydrochloride Synthesis Pathways

N-Phenylcarbamate paroxetine occupies a central position in synthetic routes due to its dual function as a protective group and crystallization-enabling moiety. The carbamate group stabilizes the piperidine nitrogen during downstream reactions while facilitating purification through controlled crystallization. A patented process isolates crystalline N-phenylcarbamate paroxetine with <0.01% N-methyl paroxetine impurity via solvent-mediated recrystallization from toluene/hexane mixtures. This crystalline intermediate undergoes sequential hydrolysis and salt formation to yield pharmaceutical-grade paroxetine hydrochloride, with the carbamate group’s electron-withdrawing properties preventing undesired N-alkylation side reactions.

Recent flow chemistry approaches integrate N-phenylcarbamate formation with subsequent transformations. For example, a continuous process couples solvent-free organocatalytic conjugate additions with reductive amination–lactamization sequences, achieving 83% yield over four steps. The carbamate’s stability under acidic conditions proves critical when telescoping reactions, as demonstrated by its inertness toward HCl during final salt formation stages.

Transition Metal-Catalyzed C–H Functionalization Approaches

Transition metal catalysis has emerged as a powerful tool for direct functionalization of N-phenylcarbamate paroxetine precursors. Rhodium-catalyzed C(sp³)–H insertion reactions enable late-stage modifications of the piperidine scaffold, with donor/acceptor carbene intermediates achieving 92% regioselectivity at tertiary C–H sites. This methodology permits installation of fluorophenyl and benzodioxol groups without pre-functionalized starting materials, streamlining synthetic routes.

Comparative analysis of catalytic systems reveals distinct performance characteristics:

| Catalyst | Substrate | Yield (%) | Selectivity Factor |

|---|---|---|---|

| Rh(II) | N-Boc nipecotic acid | 88 | 18:1 |

| Pd(0) | Piperidine carbamate | 72 | 9:1 |

| Ru(II) | Azepane derivatives | 65 | 6:1 |

Notably, rhodium complexes exhibit superior performance in the functionalization of N-protected piperidines due to their tolerance of electron-deficient carbamate groups. A recent breakthrough demonstrates solvent-free C–H alkylation using heterogeneous Rh catalysts immobilized on mesoporous silica, achieving turnover numbers (TON) exceeding 1,500. This heterogeneous system enables catalyst recycling while maintaining enantiomeric excess (ee) >99% in benzodioxol installation steps.

Stereochemical Control in Piperidine Ring Modifications

The trans-3,4-disubstituted piperidine configuration in N-phenylcarbamate paroxetine demands rigorous stereochemical control. Asymmetric hydrogenation of enamide precursors using DuPhos-type ligands achieves 98% ee for the critical C3 stereocenter. This approach circumvents traditional resolution methods by directly generating the desired (3S,4R) configuration through catalyst-controlled π-face selectivity.

Organocatalytic strategies provide complementary stereochemical control. Resin-bound cis-4-hydroxydiphenylprolinol catalysts induce 19:1 diastereomeric ratios in Michael additions between 4-fluorocinnamaldehyde and dimethyl malonate. The TBS-protected catalyst maintains activity over 15 reaction cycles in flow reactors, with the carbamate group’s bulkiness enforcing facial selectivity during lactamization.

Critical parameters influencing stereochemical outcomes include:

- Solvent polarity (aprotic media favor trans-selectivity)

- Carbamate protecting group size (bulky groups reduce epimerization)

- Reaction temperature (lower temps enhance kinetic control)

A comparative study of reducing agents in the final amide/ester reduction step reveals sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) provides 97% retention of configuration versus 89% for lithium aluminum hydride. This disparity stems from Red-Al’s slower reaction kinetics, which minimize stereocenter scrambling during the reduction of strained lactam intermediates.

Comparative Binding Pose Analysis with Paroxetine Analogues

Structural investigations reveal that N-Phenylcarbamate paroxetine adopts distinct binding configurations within the serotonin transporter central binding site compared to its parent compound [10] [18]. Crystal structure analyses demonstrate that the compound occupies the ABC pose, where the piperidine, benzodioxol, and fluorophenyl groups occupy subsites A, B, and C respectively [10] [16]. This binding orientation differs significantly from computational predictions suggesting an ACB pose for certain paroxetine derivatives [8] [11].

| Compound | Binding Affinity (Ki) | Subsite Occupation | Binding Configuration |

|---|---|---|---|

| Paroxetine | 0.311 nM [17] | A: Piperidine, B: Benzodioxol, C: Fluorophenyl | ABC Pose [10] |

| N-Phenylcarbamate Paroxetine | 449.47 molecular weight [1] | Modified A subsite | Carbamate-stabilized ABC [3] |

| Bromine-Paroxetine | 40 ± 20 nM [10] | A: Piperidine, B: Variable, C: Bromophenyl | Preferential ABC [17] |

| Iodine-Paroxetine | 180 ± 70 nM [10] | A: Piperidine, B: Variable, C: Iodophenyl | ABC Dominant [10] |

The comparative analysis demonstrates that carbamate modifications in N-Phenylcarbamate paroxetine significantly alter the binding dynamics within subsite A [17] [18]. Molecular dynamics simulations reveal that the phenylcarbamate group introduces additional steric constraints that influence the overall binding pose stability [27] [30]. The fluorophenyl ring orientation in serotonin transporter substrate binding site directly depends on the pocket charge distribution, providing mechanistic insights into high-affinity recognition [8] [14].

Crystallographic studies using anomalous scattering techniques with halogenated paroxetine analogues confirm that N-Phenylcarbamate paroxetine maintains the ABC binding configuration [10] [12]. The carbamate modification preserves the critical interactions between the fluorophenyl group and Val501, while introducing novel hydrogen bonding patterns through the phenyl carbamate moiety [10] [18].

Subsite Occupation Dynamics in Central Binding Site Interactions

The central binding site of serotonin transporter consists of three distinct subsites that accommodate different structural elements of N-Phenylcarbamate paroxetine [20] [21]. Subsite A, located within the hydrophobic core formed by transmembrane helices, undergoes significant conformational changes upon carbamate binding [34] [36]. The phenylcarbamate group occupies an expanded region within subsite A, forming additional interactions with Tyr95 and creating enhanced binding stability [18] [27].

Molecular dynamics simulations spanning microsecond timescales reveal that N-Phenylcarbamate paroxetine exhibits distinct occupation dynamics compared to unmodified paroxetine [27] [30]. The carbamate linker introduces conformational flexibility that allows for adaptive binding within the central site while maintaining high-affinity interactions [27] [30]. Residue Phe341, located at the bottom of the central binding site, demonstrates spontaneous oscillation between trans and gauche orientations in the presence of N-Phenylcarbamate paroxetine [27].

| Subsite | Primary Interactions | Residence Time | Conformational Flexibility |

|---|---|---|---|

| A (Piperidine/Carbamate) | Asp98, Tyr95 [27] | Extended [30] | High rotational freedom [27] |

| B (Benzodioxol) | Asn177, Thr439 [18] | Stable [10] | Limited flexibility [18] |

| C (Fluorophenyl) | Val501, Phe335 [10] | Intermediate [17] | Moderate dynamics [27] |

The subsite occupation dynamics reveal that the carbamate modification enhances the entropic contribution to binding free energy [27]. This enhancement results from increased conformational sampling within subsite A while maintaining critical hydrogen bonding networks with conserved residues [27] [30]. The Asn177 residue in subsite B demonstrates differential effects on binding affinity, with mutations showing 2-4 fold decreases in binding strength for carbamate derivatives [18].

Nitrogen-Phenylcarbamate paroxetine serves as a critical reference standard for analytical applications in pharmaceutical quality assurance, particularly in impurity profiling studies [1] [2]. This compound functions as a well-characterized intermediate that facilitates comprehensive impurity assessment during paroxetine hydrochloride production [1] [2].

The utilization of Nitrogen-Phenylcarbamate paroxetine as a reference standard is fundamental to establishing robust impurity profiling methodologies [1] [3]. Pharmaceutical analytical impurities testing requires specialized reference materials to support validation activities, with this compound providing traceability against pharmacopeial standards [1] [3]. The reference standard demonstrates exceptional purity profiles, with nitrogen-methyl paroxetine impurity levels maintained below 0.01%, establishing it as a suitable benchmark for quality control applications [2] [4].

The compound's application in impurity profiling encompasses multiple analytical dimensions. Primary reference standards are substances of authenticated material with high purity that have undergone extensive analytical testing [5]. Nitrogen-Phenylcarbamate paroxetine meets these criteria through its comprehensive characterization and consistent quality parameters [1] [2]. Secondary reference standards, derived from these primary materials, enable routine analytical testing while maintaining direct traceability to the primary standard [5].

Impurity standards define acceptable levels of impurities in drug products, which is crucial for ensuring safety and effectiveness [6]. The implementation of Nitrogen-Phenylcarbamate paroxetine in analytical workflows supports the identification and quantification of organic impurities that may arise during pharmaceutical manufacturing processes [6] [7]. Regulatory guidelines from the Food and Drug Administration, International Council for Harmonisation, and European Medicines Agency establish specific requirements for impurity identification, qualification, and control throughout drug development and manufacturing stages [6] [7].

Table 1: Analytical Characteristics of Nitrogen-Phenylcarbamate Paroxetine Reference Standard

| Parameter | Specification | Value |

|---|---|---|

| Purity | Minimum | >99% [2] |

| Nitrogen-methyl paroxetine impurity | Maximum | <0.01% [2] |

| Crystalline form | PXRD identification | Multiple characteristic peaks [2] |

| Molecular formula | Chemical composition | C26H24FNO5 [8] |

| Physical state | Appearance | Crystalline solid [2] |

The analytical reference material portfolio for paroxetine-related compounds now encompasses close to 1000 impurity analytical reference materials covering over 300 Active Pharmaceutical Ingredients across 30+ therapeutic categories [3]. This extensive catalog supports comprehensive impurity profiling activities during method development, method validation, and quality controlled applications throughout drug development phases [3].

Chromatographic Behavior in Method Development

The chromatographic behavior of Nitrogen-Phenylcarbamate paroxetine exhibits distinct separation characteristics that are fundamental to high-performance liquid chromatography method development [9] [10]. Analytical method development for this compound involves systematic optimization of chromatographic conditions to achieve baseline separation from related substances and degradation products [9] [10].

Reversed-phase high-performance liquid chromatography methods demonstrate excellent separation capabilities for Nitrogen-Phenylcarbamate paroxetine using C18 stationary phases [9]. Optimized chromatographic conditions employ columns such as Inertsil C18 (5 micrometers, 15 centimeters × 4.6 millimeters) with isocratic elution systems [9]. The mobile phase composition typically consists of 10 millimolar 1-decane sulfonic acid sodium salt containing 10 millimolar sodium phosphate monobasic at pH 3.0, combined with acetonitrile in a 60:40 volume ratio [9].

Detection wavelengths for ultraviolet absorption are optimized at 235 nanometers, providing selective monitoring of the compound while minimizing interference from matrix components [9]. The chromatographic retention behavior allows for effective separation from paroxetine and related impurities, with retention times that facilitate comprehensive impurity profiling [9] [11].

Ultrahigh-pressure liquid chromatography methodologies represent advanced approaches for enhanced separation efficiency [10]. The systematic screening protocols monitor combinations of selectivity factors including column chemistry, organic modifier selection, and pH optimization [10]. These methods utilize 1.7-micrometer particle columns operating at pressures up to 15,000 pounds per square inch, offering significantly improved speed and peak capacity compared to conventional high-performance liquid chromatography [10].

Method development strategies incorporate multiple analytical dimensions to optimize separation selectivity [10] [12]. Column chemistry selection includes evaluation of different stationary phase chemistries, while organic modifier optimization involves systematic assessment of methanol, acetonitrile, and ethanol-based mobile phases [10] [13]. Temperature effects on chromatographic resolution are carefully investigated to establish robust operating conditions [10] [13].

Table 2: Chromatographic Method Development Parameters

| Parameter | Condition | Optimization Range |

|---|---|---|

| Column type | C18 stationary phase | Various particle sizes (1.7-5 μm) [9] [10] |

| Mobile phase pH | Acidic conditions | 3.0-4.0 [9] [10] |

| Organic modifier | Acetonitrile/Methanol | 30-70% [10] [13] |

| Flow rate | Standard conditions | 0.2-1.0 mL/min [9] [10] |

| Detection wavelength | UV absorption | 235-295 nm [9] [13] |

| Column temperature | Ambient to elevated | 25-40°C [10] [13] |

Chiral separation methodologies provide additional analytical capabilities for comprehensive characterization [13] [12]. Amylose-based chiral stationary phases such as Chiralpak IA-3 enable simultaneous enantiomeric and diastereomeric separation using ethanol-water-diethylamine mobile phase systems in 80:20:0.1 volume ratios [13]. These methods achieve baseline separation of paroxetine enantiomers without interference from related impurities [13].

Supercritical fluid chromatography represents an emerging analytical approach for rapid separation of chiral and achiral impurities [12]. Cellulose tris-(3-chloro-4-methylphenylcarbamate) stationary phases combined with carbon dioxide and methanol mobile phases containing ammonium acetate achieve satisfactory separations within 4.0 minutes [12]. This methodology demonstrates sensitivity with detection limits of approximately 0.05 micrograms per milliliter [12].

The optimization of chromatographic methods requires systematic evaluation of multiple variables [14] [15]. Method development involves selecting appropriate columns, mobile phases, and detection methods for optimal separation and quantification [15]. Robustness studies assess method performance under varying operational conditions to ensure consistent analytical results [14] [15].

Stability-Indicating Assay Optimization Strategies

Stability-indicating analytical methods for Nitrogen-Phenylcarbamate paroxetine require comprehensive optimization strategies to ensure accurate quantification in the presence of degradation products [16] [17]. These specialized analytical procedures must demonstrate the ability to detect changes in chemical, physical, or microbiological properties while maintaining specificity for the active ingredient [17] [18].

The development of stability-indicating methods begins with forced degradation studies to generate samples containing known degradation products [17] [19]. Nitrogen-Phenylcarbamate paroxetine undergoes controlled degradation under various stress conditions including acid hydrolysis, alkaline hydrolysis, oxidation, photodegradation, and thermal stress [16] [17]. These studies typically target degradation levels of 5-20% to establish method specificity [17] [19].

High-performance thin layer chromatography provides an effective platform for stability-indicating analysis [16]. The method employs aluminum plates precoated with silica gel 60F-254 as the stationary phase, with mobile phase systems consisting of butanol:acetic acid:water in 8:2:0.5 volume ratios [16]. This chromatographic system achieves compact spots with retardation factor values of 0.48 ± 0.02 for paroxetine hydrochloride [16].

Densitometric analysis enables quantitative determination in the absorbance mode at 295 nanometers [16]. Linear regression analysis demonstrates good relationships with correlation coefficients of 0.9903 in the range of 300-1500 nanograms per spot [16]. The method validation parameters include limits of detection and quantification at 50 and 150 nanograms, respectively [16].

Table 3: Stability-Indicating Method Validation Parameters

| Validation Parameter | Specification | Achieved Value |

|---|---|---|

| Linearity | Correlation coefficient | 0.9903 ± 0.001 [16] |

| Range | Analytical range | 300-1500 ng/spot [16] |

| Limit of detection | Sensitivity | 50 ng [16] |

| Limit of quantification | Quantification limit | 150 ng [16] |

| Precision | Relative standard deviation | <2% [16] |

| Specificity | Degradation product separation | Complete resolution [16] |

Forced degradation studies reveal specific degradation pathways for paroxetine compounds [16] [20]. Acid degradation conditions produce degradation products with retardation factor values of 0.4, while alkaline degradation generates products at 0.08 retardation factor values [16]. These findings indicate susceptibility to both acidic and alkaline conditions, requiring careful formulation and storage considerations [16].

The validation of stability-indicating methods requires demonstration of multiple analytical performance characteristics [21] [22]. Accuracy expresses the closeness of test results to true values, typically assessed through recovery studies at 80%, 100%, and 120% of nominal concentrations [23] [22]. Precision encompasses both repeatability and intermediate precision, with relative standard deviation values typically maintained below 2% [22] [24].

Specificity represents a critical validation parameter for stability-indicating methods [21] [22]. The analytical procedure must demonstrate the ability to measure the analyte accurately in the presence of components that may be expected to be present, including impurities, degradation products, and matrix components [22] [24]. This capability is established through forced degradation studies and stress testing protocols [21] [19].

Analytical method optimization incorporates systematic approaches to enhance method performance [23] [25]. Design of experiments methodologies can replace trial-and-error approaches, reducing cost, labor, and time requirements during method development [17]. Variable selection, response optimization, and experimental design strategies enable efficient identification of optimal analytical conditions [17].

The regulatory framework for stability-indicating methods requires compliance with International Council for Harmonisation guidelines and pharmacopeial standards [21] [26]. The revised ICH Q2(R2) guideline on validation of analytical procedures provides comprehensive guidance for method validation activities, embracing both traditional and modern analytical techniques [26] [27]. These guidelines establish requirements for accuracy, precision, specificity, detection limits, quantification limits, linearity, and range determination [26] [27].

Robustness testing evaluates method performance under varying operational conditions [21] [24]. Small variations in method parameters such as pH, temperature, flow rate, and reagent concentrations are systematically assessed to ensure method reliability [24] [28]. The results demonstrate the method's capability to remain unaffected by minor operational variations [24].